molecular formula C16H22N2 B3854596 1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane

1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane

Cat. No.: B3854596
M. Wt: 242.36 g/mol
InChI Key: UDWFEVXPIGPEAI-UHFFFAOYSA-N
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Description

1-Benzyl-3,6-diazatricyclo[431

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one
  • 1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine.

Uniqueness

1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-4-14(5-3-1)8-16-9-15-10-17(12-16)6-7-18(11-15)13-16/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWFEVXPIGPEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CC(C2)(CN1C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane
Reactant of Route 2
1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane
Reactant of Route 3
1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane
Reactant of Route 4
1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane
Reactant of Route 5
1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane
Reactant of Route 6
1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane

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